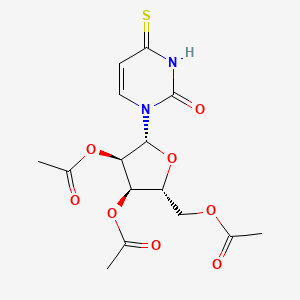

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-oxo-4-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate

Description

This compound features a tetrahydrofuran (THF) core with stereospecific acetoxymethyl and diacetate groups at positions 2, 3, and 2. The 5-position is substituted with a modified pyrimidinone ring containing a thioxo (S=O) group at C4 and an oxo (O=) group at C3. This structure is characteristic of nucleoside analogs, where the THF mimics the sugar moiety and the heterocyclic base is modified for enhanced stability or target specificity. The acetates serve as protective groups during synthesis, improving solubility in organic solvents .

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O8S/c1-7(18)22-6-10-12(23-8(2)19)13(24-9(3)20)14(25-10)17-5-4-11(26)16-15(17)21/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,26)/t10-,12-,13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSWRYRYGCAHQU-FMKGYKFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=CC(=S)NC2=O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=S)NC2=O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-oxo-4-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate is a tetrahydrofuran derivative that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

This compound features a tetrahydrofuran ring and a diacetate moiety, which are known to influence its biological properties. The presence of the 2-oxo-4-thioxo-3,4-dihydropyrimidine unit is particularly significant as it is associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that tetrahydrofuran derivatives exhibit promising antimicrobial properties. For instance, compounds containing tetrahydrofuran rings have been studied for their effectiveness against various pathogens. A study highlighted that certain tetrahydrofuran-containing compounds showed activity against Cryptococcus neoformans, suggesting potential applications in treating fungal infections .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Tetrahydrofuran derivatives have been linked to the inhibition of cancer cell proliferation. A notable example is the exploration of similar compounds that have demonstrated cytotoxic effects on different cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

Another significant aspect of this compound is its potential as an enzyme inhibitor. Research has shown that certain tetrahydrofuran derivatives can inhibit enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's . The IC50 value for acetylcholinesterase inhibition has been reported as low as 0.64 µM for related compounds .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various tetrahydrofuran derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the structure led to enhanced activity against resistant strains of bacteria. The compound was included in a broader analysis of structure-activity relationships (SAR), demonstrating its potential as a lead compound for antibiotic development.

Cancer Cell Line Testing

In vitro studies using human cancer cell lines revealed that the compound exhibited significant cytotoxicity. For example, testing against breast cancer (MCF-7) and lung cancer (A549) cell lines showed a dose-dependent response with IC50 values indicating effective growth inhibition. Further mechanistic studies suggested that the compound induced apoptosis via the mitochondrial pathway.

Summary of Findings

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Activities

Research indicates that derivatives of the compound exhibit promising antiviral and anticancer properties. The thioxo-pyrimidine moiety is known for its ability to inhibit viral replication and tumor growth. Studies have shown that compounds with similar structures can interfere with nucleic acid synthesis in viruses and cancer cells, making them potential candidates for drug development .

Mechanism of Action

The mechanism of action for the compound involves the inhibition of specific enzymes critical for viral replication and cell proliferation. For instance, thioxo derivatives have been reported to act as inhibitors of RNA-dependent RNA polymerases in viruses, which are essential for their life cycle . Additionally, these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies to understand its interaction with biological macromolecules. For example, it has been tested against various kinases and phosphatases to evaluate its potential as a therapeutic agent in diseases characterized by dysregulated signaling pathways .

Molecular Docking Studies

Molecular docking simulations have demonstrated that the compound can effectively bind to target proteins involved in disease processes. These studies provide insights into the binding affinities and specific interactions at the molecular level, which are crucial for optimizing the compound's efficacy as a drug candidate .

Material Science

Polymer Chemistry

In material science, the compound's structural characteristics make it suitable for incorporation into polymer matrices. Its ability to form stable complexes with metal ions can be exploited to create functional materials with enhanced properties such as conductivity or catalytic activity .

Nanotechnology Applications

The compound's unique chemical structure allows it to be used in nanotechnology for developing nanoscale devices or drug delivery systems. Its biocompatibility and ability to encapsulate therapeutic agents make it an attractive candidate for targeted drug delivery applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on antiviral activity | Medicinal Chemistry | Demonstrated significant inhibition of viral replication in vitro. |

| Enzyme inhibition assays | Biochemical Applications | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways. |

| Polymer incorporation | Material Science | Enhanced mechanical properties observed when integrated into polymer composites. |

| Nanoparticle formulation | Nanotechnology | Successfully encapsulated therapeutic agents with controlled release profiles. |

Comparison with Similar Compounds

Physicochemical and Pharmacological Properties

Table 1: Comparative Data of Key Analogs

Preparation Methods

Stepwise Synthesis from Uridine

The most widely reported route involves a two-step process starting from uridine:

-

Tri-O-acetylation of Uridine :

Uridine is acetylated using acetic anhydride in the presence of a catalyst. -

Thionation with Lawesson’s Reagent :

The 4-oxo group of tri-O-acetyluridine is replaced with a thio group.

Key Reaction Data:

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Acetic anhydride | Acetonitrile | RT | 16 h | 99% |

| 2 | Lawesson’s reagent | Toluene | 100°C | 2.5 h | 98% |

Mechanistic Insight : Lawesson’s reagent facilitates the thionation via a nucleophilic substitution mechanism, replacing the 4-oxo group with a thio group while preserving the acetyl protections.

Alternative Thionation Strategies

Use of Alternative Thionating Agents

While Lawesson’s reagent is the standard, other agents like phosphorus pentasulfide (P₄S₁₀) have been explored but with lower efficiency.

Optimization of Reaction Conditions

-

Solvent Effects : Toluene outperforms dichloromethane or THF due to better reagent solubility and thermal stability.

-

Stoichiometry : A 1.5:1 molar ratio of Lawesson’s reagent to substrate ensures complete conversion without over-thionation.

Purification and Characterization

Chromatographic Purification

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 8.85 (s, 1H, NH), 7.39 (d, J = 8.17 Hz, 1H, H-6), 5.75–5.23 (m, ribose protons), 2.10–2.05 (3s, 9H, acetyl groups).

-

¹³C NMR (CDCl₃): δ 189.69 (C-4), 170.26–169.76 (acetyl C=O), 88.13 (C-1'), 63.11 (C-5').

Challenges and Solutions

Hydrolytic Instability

The 4-thio group is prone to oxidation and hydrolysis. Mitigation strategies include:

Byproduct Formation

Minor byproducts (<2%) arise from over-acetylation or desulfurization. These are removed via silica gel chromatography.

Applications in Downstream Synthesis

The compound serves as a precursor for:

-

4-Thiouridine (4sU) : Deprotection with ammonia/methanol yields 4sU, used in RNA labeling.

-

Prodrug Derivatives : Phosphorylation or functionalization at the 5'-OH group generates bioactive analogues.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Lawesson’s reagent | High yield (98%), scalability | Requires toluene reflux |

| P₄S₁₀ | Lower cost | Lower yield (~70%) |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.